molecular formula C14H13ClFNOS B5552422 1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDINE

1-(3-CHLORO-6-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)PIPERIDINE

Cat. No.: B5552422
M. Wt: 297.8 g/mol
InChI Key: HVDZYMPJMWQAFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions.

    Coupling with Piperidine: The final step involves coupling the benzothiophene core with piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of 1-(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloro-6-fluoro-1-benzothiophene-2-carbonyl)piperidine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-chloro-6-fluoro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNOS/c15-12-10-5-4-9(16)8-11(10)19-13(12)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDZYMPJMWQAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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